1,2,3-Triaminoguanidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triaminoguanidine;hydrobromide is an organic compound with the molecular formula CH8N6·HBr It is a derivative of guanidine, characterized by the presence of three amino groups attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Triaminoguanidine;hydrobromide can be synthesized through the reaction of hydrazine with guanidine derivatives. One common method involves treating hydrazine with guanidine nitrate, hydrochloride, perchlorate, or picrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as precipitation, filtration, and crystallization to isolate and purify the compound. The use of hydrazine hydrate and guanidine salts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triaminoguanidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitrogen-containing compounds, such as triazoles, tetrazoles, and tetrazines. These products are often used in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,2,3-Triaminoguanidine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of high-energy materials and as a component in propellants and explosives.
Mechanism of Action
The mechanism of action of 1,2,3-Triaminoguanidine;hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can participate in catalytic processes and other chemical transformations. Additionally, the high nitrogen content of the compound makes it a valuable precursor for the synthesis of nitrogen-rich compounds .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triaminoguanidine;hydrochloride
- 1,2,3-Triaminoguanidine;nitrate
- 1,2,3-Triaminoguanidine;perchlorate
- 1,2,3-Triaminoguanidine;picrate
Uniqueness
1,2,3-Triaminoguanidine;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and stability compared to other salts. The presence of the bromide ion can also affect the compound’s coordination chemistry and its interactions with other molecules .
Properties
CAS No. |
57931-28-9 |
---|---|
Molecular Formula |
CH9BrN6 |
Molecular Weight |
185.03 g/mol |
IUPAC Name |
1,2,3-triaminoguanidine;hydrobromide |
InChI |
InChI=1S/CH8N6.BrH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H |
InChI Key |
OUMKITXAIXPIOB-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(NN)NN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.